2,6-Bis(4-methoxyphenyl)thian-4-one
Description
2,6-Bis(4-methoxyphenyl)thian-4-one is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (with one sulfur atom) substituted at the 2- and 6-positions with 4-methoxyphenyl groups.
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)thian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-21-16-7-3-13(4-8-16)18-11-15(20)12-19(23-18)14-5-9-17(22-2)10-6-14/h3-10,18-19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRGSDQNZOTTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(S2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387228 | |
| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2573-84-4 | |
| Record name | 2,6-Bis(4-methoxyphenyl)thian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methoxyphenyl)thian-4-one typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(4-methoxyphenyl)thian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-one core to a thian-4-ol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thian-4-ol derivatives.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)thian-4-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)thian-4-one involves its interaction with biological targets, leading to various effects:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Piperidin-4-one Derivatives :
The compound 2,6-Bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime (C₂₈H₃₀N₂O₃) replaces the thiane sulfur with a nitrogen atom in the piperidin-4-one core. This substitution enhances hydrogen-bonding capacity and basicity, which may improve interactions with biological targets. The O-benzyloxime moiety further increases steric bulk and modulates solubility .Cyclopenta-Dithiophen Derivatives :
The compound 2,6-Bis(4-methoxyphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-yl-acetate (C₂₅H₂₀O₃S₂) features a fused bicyclic system with sulfur atoms. The acetate group enhances solubility and enables further functionalization. Its synthesis via "general procedure C" achieved a 73% yield, suggesting efficient scalability .Dioxaphosphepin Derivatives :
Complex phosphorous-containing analogs (e.g., C₅₀H₅₇O₆P) with bis(4-methoxyphenyl) groups demonstrate high molecular weights (~785 g/mol) and specialized applications in catalysis or natural product synthesis. Their steric hindrance from tert-butyl groups contrasts with the simpler methoxyphenyl substituents in thian-4-one derivatives .
Physicochemical and Structural Properties
Biological Activity
2,6-Bis(4-methoxyphenyl)thian-4-one is an organic compound belonging to the thianone class, characterized by its dual 4-methoxyphenyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20O2S
- CAS Number : 2573-84-4
The presence of methoxy groups enhances the lipophilicity of the compound, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Disruption : It has been suggested that this thianone derivative can induce cell cycle arrest in cancer cells, thereby preventing their division.
- Apoptosis Induction : Evidence indicates that it may promote programmed cell death in malignant cells through intrinsic pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a potential application in treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notable results from cytotoxicity assays are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.5 |
| HCT-116 (colon cancer) | 12.3 |
| HepG2 (liver cancer) | 18.7 |
These IC50 values indicate that the compound possesses considerable cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Studies
-
Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 and HCT-116 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties against multi-drug resistant bacteria. The results highlighted that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
